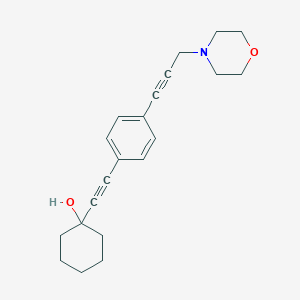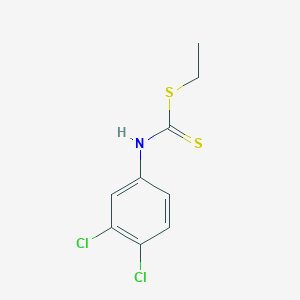
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester, also known as ethyl 3,4-dichlorodithio-carbanilate, is a chemical compound that has been widely studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has been used in many studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
生化学的および生理学的効果
Studies have shown that Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is highly toxic and can be dangerous if not handled properly. It is also not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate. One area of research could be the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with different properties. Another area of research could be the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the study of its mechanism of action and its interaction with enzymes could provide valuable insights into the functioning of the nervous system and the development of new drugs.
合成法
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate can be achieved through a multistep reaction, starting from the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3,4-dichloro-1,2-dithiole-5-thione. This intermediate is then reacted with Carbanilic acid, 3,4-dichlorodithio-, ethyl ester chloroformate in the presence of triCarbanilic acid, 3,4-dichlorodithio-, ethyl esteramine to form Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate.
科学的研究の応用
Ethyl 3,4-dichlorodithio-carbanilate has been widely studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and azo dyes. It has also been used as a reagent in the synthesis of other chemical compounds, such as Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 2,3-dichlorobenzoate.
特性
CAS番号 |
13037-37-1 |
|---|---|
製品名 |
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester |
分子式 |
C9H9Cl2NS2 |
分子量 |
266.2 g/mol |
IUPAC名 |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
異性体SMILES |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
その他のCAS番号 |
13037-37-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



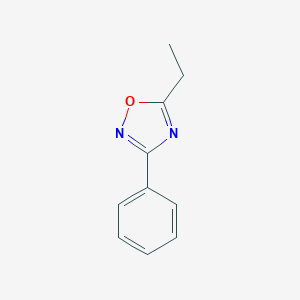
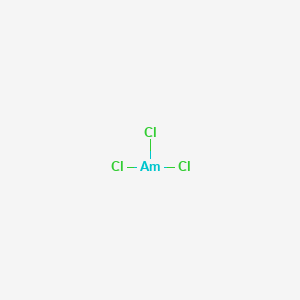
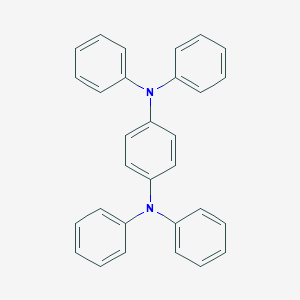
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
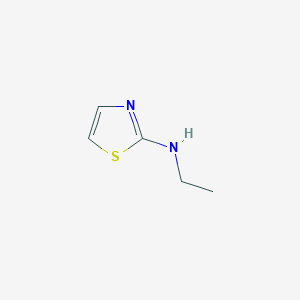

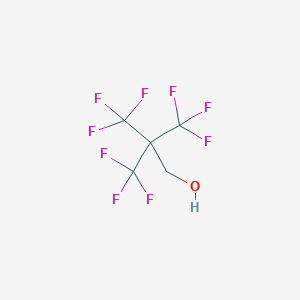
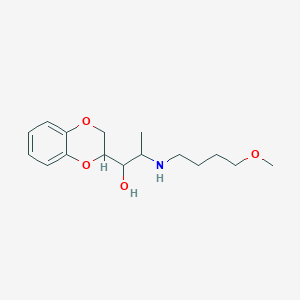
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
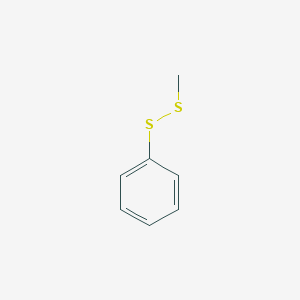
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

